molecular formula C11H16N2O2S B1335558 N-piperidin-4-ylbenzenesulfonamide CAS No. 203663-15-4

N-piperidin-4-ylbenzenesulfonamide

Cat. No.: B1335558
CAS No.: 203663-15-4
M. Wt: 240.32 g/mol
InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N
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Description

N-Piperidin-4-ylbenzenesulfonamide (CAS 203663-15-4) is a piperidine-based benzenesulfonamide derivative that serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry research. Its molecular formula is C 11 H 16 N 2 O 2 S with a molecular weight of 240.32 g/mol . This compound is of significant research value for the design and synthesis of novel HIV-1 inhibitors. It functions as a critical building block in the development of benzenesulfonamide-containing phenylalanine derivatives that target the HIV-1 CA (capsid) protein, an promising therapeutic target for antiviral development . These inhibitors exhibit a dual-stage mechanism of action, disrupting both early and late events in the viral replication cycle . Additionally, the benzenesulfonamide pharmacore is essential in the development of selective anticancer agents. Researchers utilize this core structure to create inhibitors targeting cancer-associated carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in hypoxic solid tumors and contribute to tumor progression . The compound's structure allows for further functionalization via the "tail approach," enabling the optimization of binding affinity and selectivity for these therapeutic targets . As a handling note, this material may cause skin and eye irritation (H317, H319) . It should be stored in a cool, dark place under an inert atmosphere . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDFANHJGRRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406508
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-15-4
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-yl)benzenesulfonamide
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Synthetic Methodologies and Chemical Derivatization Strategies for N Piperidin 4 Ylbenzenesulfonamide Derivatives

Established Synthetic Routes to the N-Piperidin-4-ylbenzenesulfonamide Core

The fundamental structure of this compound is typically assembled through the formation of a sulfonamide bond between a piperidine (B6355638) derivative and a benzenesulfonyl chloride.

Reaction of Sulfonyl Chlorides with Piperidine Derivatives

The most direct and widely employed method for the synthesis of the this compound core is the reaction between a suitable piperidine derivative and a benzenesulfonyl chloride. evitachem.com This reaction is a classic example of nucleophilic substitution at a sulfonyl center. Typically, 4-aminopiperidine (B84694) or a protected version thereof acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, which results in the displacement of the chloride ion and the formation of the stable sulfonamide linkage.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. evitachem.com The choice of solvent is typically an inert organic solvent like dichloromethane (B109758) or acetonitrile. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the desired product.

A general representation of this reaction is depicted below:

Scheme 1: General synthesis of the this compound core.

Strategies for N-Substitution and Ring Functionalization

The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups at various positions, which allows for the fine-tuning of its physicochemical and pharmacological properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in the this compound core is a prime site for further functionalization. A common strategy involves N-alkylation, where the piperidine nitrogen is reacted with various alkyl halides to introduce different alkyl or substituted alkyl groups. sciforum.net This is often achieved under basic conditions, using a base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). sciforum.net

Another approach is N-acylation, where the piperidine nitrogen is reacted with acyl chlorides or anhydrides to introduce acyl groups. These modifications can significantly impact the molecule's properties, including its lipophilicity and ability to form hydrogen bonds.

ReagentProduct
Alkyl HalideN-Alkyl-N-piperidin-4-ylbenzenesulfonamide
Acyl ChlorideN-Acyl-N-piperidin-4-ylbenzenesulfonamide
Sulfonyl ChlorideN-Sulfonyl-N-piperidin-4-ylbenzenesulfonamide

Table 1: Examples of Reagents for N-Substitution of the Piperidine Ring.

Substitutions on the Benzenesulfonamide (B165840) Aromatic Ring

The aromatic ring of the benzenesulfonamide moiety offers another avenue for structural diversification. Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the benzene (B151609) ring. For instance, nitration followed by reduction can introduce an amino group, which can then be further modified. Halogenation reactions can also be used to introduce chloro, bromo, or iodo substituents, which can serve as handles for further cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon or carbon-nitrogen bonds, respectively, onto the aromatic ring. These reactions allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups.

Combinatorial Chemistry Approaches in this compound Derivative Synthesis

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of related compounds for high-throughput screening. In the context of this compound derivatives, combinatorial approaches often involve a multi-component reaction strategy or a parallel synthesis approach.

A typical combinatorial synthesis might involve a set of diverse sulfonyl chlorides being reacted with a set of variously substituted piperidine building blocks in a parallel fashion. This allows for the creation of a large matrix of products from a relatively small number of starting materials. Solid-phase synthesis techniques can also be employed, where the piperidine or benzenesulfonamide core is attached to a solid support, facilitating purification and handling of the intermediate products.

Advanced Synthetic Techniques for this compound Analogues (e.g., Flow Chemistry)

Modern synthetic methodologies are increasingly being applied to the synthesis of sulfonamides to improve efficiency, safety, and scalability. Flow chemistry, in particular, offers several advantages over traditional batch synthesis. acs.org In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.gov

The synthesis of sulfonamides in flow reactors has been shown to be rapid and highly efficient. acs.org For instance, the reaction of sulfonyl chlorides with amines can be carried out in a flow system, often leading to higher yields and purities in shorter reaction times compared to batch methods. acs.org This technique is also amenable to automation, which is highly beneficial for the construction of compound libraries. nih.govacs.org The use of green solvents and the minimization of waste are additional benefits of employing flow chemistry in the synthesis of this compound analogues. acs.org

TechniqueAdvantages
Flow ChemistryRapid, efficient, scalable, safe, waste minimization, automation potential. acs.orgnih.govacs.org
Microwave-Assisted SynthesisAccelerated reaction times, improved yields. organic-chemistry.org

Table 2: Advanced Synthetic Techniques and Their Advantages.

Biological Target Interaction and Mechanistic Elucidation of N Piperidin 4 Ylbenzenesulfonamide and Its Analogues

Enzyme Inhibition Profiles and Biochemical Mechanisms

The N-piperidin-4-ylbenzenesulfonamide core structure has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. By modifying various positions on the piperidine (B6355638) and benzenesulfonamide (B165840) rings, researchers have been able to tune the inhibitory activity against a range of enzymes, highlighting the therapeutic promise of this chemical class.

Carbonic Anhydrase Inhibition by this compound Derivatives

Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The primary mechanism of inhibition involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound, have demonstrated potent inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.gov Notably, some of these compounds exhibited low nanomolar inhibition constants and isoform selectivity. For instance, derivatives with specific substitutions on the carboxamide "tail" showed preferential inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov This selectivity is attributed to the interactions of the tail portion of the inhibitor with amino acid residues located at the rim of the active site cavity, which differ among the various isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
Derivative A 38.65.835.445.7
Derivative B 7.93.79.825.4
Derivative C 10.54.412.133.2

Data derived from studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov

Dihydropteroate (B1496061) Synthase Inhibition and Antimicrobial Mechanisms

The benzenesulfonamide group is a well-established pharmacophore responsible for the antimicrobial activity of sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.

While direct studies on this compound as a DHPS inhibitor are not extensively documented, its structural similarity to known sulfonamide antibiotics suggests a high likelihood of a similar antimicrobial mechanism. The piperidine moiety can be modified to enhance solubility, cell permeability, and interaction with the DHPS active site. Research on other sulfonamides has shown that modifications to the core structure can lead to dual-action inhibitors, for example, by also targeting dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. nih.govrsc.org This dual-inhibition strategy can lead to a bactericidal effect and potentially overcome resistance mechanisms. rsc.org The development of this compound analogues could therefore represent a promising avenue for new antimicrobial agents.

Cholinergic Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov A key finding was that the introduction of a bulky substituent at the para-position of the benzamide (B126) moiety significantly increased inhibitory potency. nih.gov One of the most potent compounds identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC₅₀ value of 0.56 nM for AChE and showed 18,000-fold greater affinity for AChE over BChE. nih.gov This high selectivity is a desirable characteristic for potential therapeutic agents.

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
Lead Compound >1000>1000-
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl 0.5610,08018,000
Tacrine (Standard) 779.40.12

Data derived from studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.gov

Lipoxygenase Enzyme Inhibition (e.g., 12-Lipoxygenase)

The lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes and other inflammatory mediators from polyunsaturated fatty acids. Inhibition of these enzymes, particularly 12-lipoxygenase (12-LOX), is a target for anti-inflammatory and anti-platelet therapies.

Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-LOX. nih.gov These compounds, which share the benzenesulfonamide core with this compound, demonstrated nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov The structure-activity relationship studies revealed that the 2-hydroxy-3-methoxybenzylamino moiety is crucial for the inhibitory activity. These inhibitors were shown to effectively reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE) in human platelets and β-cells, highlighting their potential in treating conditions like diabetes and thrombosis. nih.gov

Compound12-LOX IC₅₀ (nM)15-LOX-1 (% Inhibition at 10 µM)5-LOX (% Inhibition at 10 µM)
Compound 35 20<10<10
Compound 36 30<10<10

Data derived from studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov

HIV-1 Reverse Transcriptase Inhibition Studies

The this compound scaffold has also been explored in the context of anti-HIV drug discovery. Specifically, piperidine-linked aminopyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

Structure-activity relationship studies have shown that modifications to the piperidine and pyrimidine (B1678525) moieties, as well as the nature of the linker, can significantly impact the antiviral potency. rsc.orgnih.gov Notably, certain N-benzyl derivatives have demonstrated broad activity against wild-type HIV-1 and various drug-resistant mutant strains. nih.gov The ability to inhibit resistant strains is a critical advantage for new NNRTI candidates.

Receptor Modulation and Neuropharmacological Targets

Beyond enzyme inhibition, derivatives containing the piperidine-benzenesulfonamide framework have shown affinity for various receptors in the central nervous system (CNS), suggesting their potential as neuropharmacological agents.

In silico and in vitro studies have indicated that piperidine derivatives can interact with a range of receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.gov For instance, a series of novel amide-piperidine derivatives were designed as multi-target antipsychotics with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. One promising compound from this series demonstrated efficacy in animal models of psychosis without inducing catalepsy, a common side effect of older antipsychotics.

Furthermore, arylalkylsulfonyl piperidine derivatives have been identified as potent and selective ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. nih.gov One such derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, displayed a high affinity for the σ1 receptor (Ki = 0.96 nM) and a 96-fold selectivity over the σ2 receptor. nih.gov The versatility of the piperidine-benzenesulfonamide scaffold allows for the fine-tuning of receptor binding profiles, opening up possibilities for the development of novel treatments for a variety of CNS disorders.

Compound ClassTarget ReceptorsPotential Therapeutic Area
Amide-piperidine derivativesD₂, 5-HT₁ₐ, 5-HT₂ₐAntipsychotic
Arylalkylsulfonyl piperidine derivativesσ₁ receptorNeurodegenerative and psychiatric disorders

Serotonin Receptor (5-HT) Ligand Activity (e.g., 5-HT1A, 5-HT6, 5-HT7)

Analogues of this compound have demonstrated significant activity at various serotonin (5-HT) receptors, which are crucial modulators of mood, cognition, and other central nervous system functions.

The 5-HT1A receptor is a well-established target for antidepressants and anxiolytics. researchgate.net The piperazine (B1678402) and piperidine heterocycles are common structural motifs in the design of 5-HT1A receptor ligands. researchgate.net Research has shown that arylpiperazine derivatives, which are structurally similar to this compound, can act as potent 5-HT1A receptor antagonists. nih.gov For instance, the compound DU-125530 exhibits high affinity for 5-HT1A receptors and has been investigated for its potential to enhance antidepressant effects by blocking autoreceptors that provide negative feedback on serotonin release. nih.gov The development of selective 5-HT1A receptor inhibitors is often associated with the inclusion of a 4-alkyl-1-arylpiperazine scaffold. drugbank.com

The 5-HT6 receptor has emerged as a promising target for cognitive enhancement in disorders like Alzheimer's disease. nih.gov Phenyl benzenesulfonamides and their conformationally restricted analogues have been identified as high-affinity and selective 5-HT6 antagonists. ijrrjournal.com One such compound, SB-357134, demonstrated a favorable biological profile for further preclinical evaluation. ijrrjournal.com A patent has also highlighted a series of benzenesulfone and benzenesulfonamide analogues of piperazine and homopiperazine (B121016) as modulators of the 5-HT6 receptor. nih.gov

With respect to the 5-HT7 receptor , which is implicated in neurodevelopmental and neuropsychiatric disorders, long-chain arylpiperazine analogues have been synthesized and evaluated. nih.gov Many of these compounds maintain high affinity for the 5-HT7 receptor, demonstrating the importance of the arylpiperazine moiety for activity at this target. nih.gov

The structural characteristics of phenylpiperazines play a crucial role in their activity at serotonin receptors. For example, the conformation of the piperazine and phenyl rings can determine whether a compound acts as an agonist or an antagonist at the 5-HT2C receptor. nih.gov

Compound/Analog ClassReceptor TargetActivityKey FindingsReference(s)
Phenyl benzenesulfonamides5-HT6AntagonistHigh affinity and selectivity. ijrrjournal.com
DU-1255305-HT1AAntagonistHigh affinity, potential to augment antidepressant effects. nih.gov
Benzenesulfone/benzenesulfonamide analogues5-HT6ModulatorClaimed for treating CNS disorders, addiction, and obesity. nih.gov
Long-chain arylpiperazines5-HT7Agonist/ModulatorHigh affinity maintained in many analogues. nih.gov
Phenylpiperazines5-HT2CAgonist/AntagonistConformation-dependent activity. nih.gov

Dopamine Receptor (D) Ligand Activity (e.g., D2, D3)

Analogues of this compound also exhibit significant interactions with dopamine receptors, particularly the D2 and D4 subtypes, which are key targets for antipsychotic medications.

The D2 receptor is a primary target for both typical and atypical antipsychotics. elifesciences.org Modifications of a partial D2 agonist have led to the development of novel functional D2 antagonists with fast-off kinetics. nih.gov One such compound, pridopidine, acts as a "dopaminergic stabilizer" by exhibiting state-dependent D2 antagonism. nih.gov

The D4 receptor has gained attention as a target for various central nervous system conditions. nih.gov A number of piperidine and piperazine-based compounds have been developed as D4 receptor antagonists. nih.govacs.orgdntb.gov.ua For example, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide was identified as a selective dopamine D4 antagonist. acs.org Another compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, showed very high affinity for the D4 receptor with excellent selectivity over the D2 receptor. nih.gov The discovery of benzyloxy piperidine-based D4 antagonists has also been reported, with some compounds showing over 30-fold selectivity versus other dopamine receptor subtypes. dntb.gov.uamdpi.com

Compound/Analog ClassReceptor TargetActivityKey FindingsReference(s)
4-Phenylpiperidines/4-PhenylpiperazinesD2AntagonistFunctional antagonists with fast-off kinetics. nih.gov
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamideD4AntagonistSelective for the D4 receptor. acs.org
Benzyloxy piperidine derivativesD4AntagonistHighly selective over other dopamine receptor subtypes. dntb.gov.uamdpi.com
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideD4LigandPotent and selective D4 ligand. nih.gov

Voltage-Gated Sodium Channel (NaV) Inhibition (e.g., NaV1.7)

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. researchgate.net Both benzenesulfonamide and piperidine derivatives have been explored as potent and selective inhibitors of this channel.

A novel series of cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as NaV1.7 inhibitors. nih.gov While some of these compounds showed promise, their efficacy in in-vivo pain models was sometimes limited by poor membrane permeability and insufficient exposure in the dorsal root ganglion. nih.gov

Aryl sulfonamides represent a significant class of NaV1.7 inhibitors. nih.gov The design of these inhibitors often focuses on achieving high selectivity over other NaV isoforms, such as NaV1.5, to avoid cardiac side effects. researchgate.netnih.gov Cryo-electron microscopy has revealed an unprecedented binding site for some NaV1.7 inhibitors, which has enabled the rational design of potent hybrid inhibitors. elifesciences.org

Furthermore, 3-Benzyl-3-ethyl-2-piperidinone, a piperidine derivative, has been shown to modulate sodium channels in a voltage- and concentration-dependent manner, in addition to its effects on GABA-A receptors. nih.gov

Compound/Analog ClassTargetActivityKey FindingsReference(s)
Cyclohexylamine/piperidine-based benzenesulfonamidesNaV1.7InhibitorPotent and selective inhibition, but with some pharmacokinetic challenges. nih.gov
Aryl sulfonamidesNaV1.7InhibitorHigh selectivity over NaV1.5 is a key design feature. researchgate.netnih.gov
3-Benzyl-3-ethyl-2-piperidinoneVoltage-gated sodium channelsModulatorVoltage- and concentration-dependent inhibition. nih.gov

Exploration of General Neurotransmitter Receptor Interactions

The piperazine and piperidine scaffolds are known to be "privileged structures" in medicinal chemistry, meaning they can interact with a wide range of biological targets. ijrrjournal.com Piperazine derivatives have been shown to have pharmacological activities on diverse neurotransmitter receptors, including those for acetylcholine, GABA, glutamate, dopamine, norepinephrine, serotonin, and histamine (B1213489). ijrrjournal.com

Recent research has identified piperazine and piperidine derivatives that act as dual antagonists of the histamine H3 and sigma-1 receptors. acs.org The sigma-1 receptor is a chaperone protein that can modulate several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov The piperidine moiety appears to be a critical structural element for dual H3/σ1 receptor activity. acs.org

Cellular Signaling Pathway Modulation

Beyond direct receptor and ion channel interactions, analogues of this compound can also modulate intracellular signaling pathways, particularly those involved in cancer progression.

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation

A series of novel N-(piperidin-4-yl)benzamide derivatives, which are structurally related to this compound, have been designed and synthesized as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.gov Specifically, certain compounds were found to induce the expression of the HIF-1α protein and its downstream target gene p21. nih.gov This activation also led to the upregulation of cleaved caspase-3, which promotes apoptosis in tumor cells. nih.gov

Cell Cycle Regulation and Apoptosis Induction in Cancer Cells

In addition to activating the HIF-1α pathway, novel N-(piperidine-4-yl)benzamide derivatives have been evaluated as potential cell cycle inhibitors in HepG2 (liver cancer) cells. nih.gov One particularly potent compound was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov These findings suggest that such compounds can induce cell cycle arrest through a p53/p21-dependent pathway, highlighting their potential for the treatment of hepatocellular carcinoma. nih.gov

The natural product piperine, which contains a piperidine moiety, has also been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells through mechanisms involving oxidative stress and the regulation of the PI3K/Akt and MAPK signaling pathways. nih.gov

Compound/Analog ClassPathway/ProcessEffectKey FindingsReference(s)
N-(piperidin-4-yl)benzamide derivativesHIF-1α pathwayActivationInduces HIF-1α and p21 expression, promotes apoptosis. nih.gov
N-(piperidin-4-yl)benzamide derivativesCell cycle regulationInhibitionInduces cell cycle arrest via a p53/p21-dependent pathway. nih.gov
PiperineApoptosis and cell cycle arrestInductionMediated by oxidative stress and modulation of PI3K/Akt and MAPK signaling. nih.gov

Compound and Analogue Names

Name
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide
3-Benzyl-3-ethyl-2-piperidinone
DU-125530
N-(piperidin-4-yl)benzamide
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
Piperine
Pridopidine
SB-357134

Regulation of AMP-Activated Protein Kinase (AMPK) Phosphorylation

AMP-Activated Protein Kinase (AMPK) is a critical sensor of cellular energy status, playing a key role in regulating metabolism and cell growth. nih.govdundee.ac.uk Its activation, which occurs through phosphorylation, is a target for therapeutic intervention in metabolic diseases and cancer. nih.govdundee.ac.uk

While direct studies on this compound's effect on AMPK are limited, research on closely related analogues provides significant insights. A series of novel N-(piperidine-4-yl)benzamide derivatives has been investigated for their antitumor properties. nih.gov In these studies, a particularly potent compound, referred to as compound 47, was found to enhance the expression of phospho-AMPK (p-AMPK) in HepG2 human liver cancer cells. nih.gov The activation of AMPK by this analogue suggests a mechanism of action that involves the induction of a p53/p21-dependent pathway, leading to cell cycle arrest. nih.gov This indicates that the piperidine-containing scaffold is a promising framework for developing compounds that can modulate the AMPK signaling pathway, a crucial regulator of cellular energy homeostasis. nih.govnih.gov

Broader Biological Activities

The this compound scaffold and its analogues exhibit a wide range of biological activities, demonstrating significant potential in various therapeutic areas.

Anticancer and Antitumor Potentials

The piperidine and sulfonamide moieties are pharmacologically important, with derivatives showing recognized anticancer and antitumor properties. scielo.br

Analogues of this compound have been evaluated against several cancer cell lines, showing varied efficacy. For instance, a series of anthraquinone-based benzenesulfonamide derivatives demonstrated antiproliferative activity against human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. nih.gov One compound in this series, compound 5c, showed moderate activity against these cell lines under both normal and low-oxygen (hypoxic) conditions, which are often found in tumors. nih.gov

Another study focused on benzenesulfonamide-bearing imidazole (B134444) derivatives, which were tested against MDA-MB-231 and melanoma cell lines. mdpi.com A specific derivative, compound 23, was identified as the most active, with a half-maximal effective concentration (EC50) of 20.5 µM against MDA-MB-231 cells. mdpi.com

Furthermore, N-(piperidine-4-yl)benzamide derivatives have shown potent activity against HepG2 cells, with one compound exhibiting a half-maximal inhibitory concentration (IC50) value of 0.25 μM. nih.gov

Table 1: Anticancer Activity of this compound Analogues

Compound/Analogue Cancer Cell Line Activity (IC50/EC50 in µM) Reference
Anthraquinone-benzenesulfonamide (5c) MDA-MB-231 48.10 (normoxic), 46.23 (hypoxic) nih.gov
Anthraquinone-benzenesulfonamide (5c) MCF-7 34.33 (normoxic), 28.12 (hypoxic) nih.gov
Anthraquinone-benzenesulfonamide (5c) HepG2 61.36 (normoxic), 69.43 (hypoxic) nih.gov
Imidazole-benzenesulfonamide (23) MDA-MB-231 20.5 mdpi.com
N-(piperidine-4-yl)benzamide (47) HepG2 0.25 nih.gov

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-responsive cancers, particularly breast cancer. Research into 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which share the piperidine core, has identified them as novel modulators of the estrogen receptor (ER). nih.gov Studies have shown that introducing hydrophobic substituents on the nitrogen atom of the piperidine ring enhances the binding affinity for ERα. nih.gov Specifically, an N-acetyl-2,2,6,6-tetramethylpiperidine derivative demonstrated high ERα binding affinity and induced proliferation in the ER-positive MCF-7 breast cancer cell line. nih.gov Additionally, benzothiophenes containing a piperazine side chain, structurally related to piperidine, have been identified as high-affinity ligands with significant selectivity for the ERα subtype. nih.gov

Anti-inflammatory Effects

Derivatives containing the piperidine or sulfonamide scaffold have demonstrated notable anti-inflammatory properties. scielo.br For example, piperine, a compound from the Piperaceae family, has been shown to inhibit the expression of interleukin-6 (IL-6) and matrix metalloproteinase-13 (MMP-13), and reduce the production of prostaglandin (B15479496) E2 (PGE2), all of which are key mediators of inflammation. nih.gov

Studies on 2-(piperidin-4-yl)acetamides revealed their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. mdpi.com A selected compound from this series displayed anti-inflammatory effects superior to a known reference inhibitor. mdpi.com Similarly, novel benzenesulfonamide derivatives have been evaluated for their ability to protect against protein denaturation and stabilize red blood cell membranes, which are indirect indicators of anti-inflammatory potential. mdpi.com Other research has shown that a piperidinol hydrochloride derivative can significantly reduce carrageenan-induced paw edema, a common model for acute inflammation. nih.gov

Antileishmanial Efficacy Studies

Leishmaniasis is a parasitic disease for which new treatments are needed. Compounds containing piperazine, a structure closely related to piperidine, have been investigated for their antileishmanial activity. A series of piperazine-linked bisbenzamidines was synthesized and evaluated, with one compound emerging as significantly more potent than the standard drug pentamidine. nih.gov

Furthermore, N-substituted piperazine derivatives have been identified as inhibitors of two key enzymes in the Leishmania parasite, CYP51 and CYP5122A1, which are involved in sterol biosynthesis. nih.gov Certain analogues in this class were effective against intracellular Leishmania donovani with low micromolar efficacy. nih.gov The dillapiole (B1196416) n-butyl ether, a derivative from Piper aduncum, also showed promising antileishmanial activity against Leishmania amazonensis promastigotes with an IC50 of 1.6 µM after 72 hours. scielo.br

Structure Activity Relationship Sar and Ligand Design Principles for N Piperidin 4 Ylbenzenesulfonamide Analogues

Impact of Substituents on the Benzenesulfonamide (B165840) Moiety on Biological Activity and Selectivity

The benzenesulfonamide group serves as a crucial interaction domain, often acting as a hydrogen bond donor via the sulfonamide N-H and engaging in aromatic interactions. The substitution pattern on the phenyl ring is a key determinant of both potency and selectivity.

Research into benzenesulfonamide derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) has shown that the nature and position of substituents are critical. nih.gov For instance, the introduction of an O-linked 4-methylbenzyl group at the C2 position of a related diamino-substituted aromatic ring scaffold resulted in high activity. nih.gov Further exploration revealed that replacing this with other fragments like 4-fluorobenzyl, naphthalene, and biphenyl (B1667301) also yielded compounds with good affinity for the Keap1 target. nih.gov A comparative study demonstrated that substituting methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative led to a twofold improvement in inhibitory activity. nih.gov Conversely, adding an extra methoxy or 4-fluorobenzyloxy group at other positions on the phenyl ring caused a dramatic loss of potency, highlighting the sensitivity of the binding pocket to steric and electronic changes. nih.gov

In a different context, studies on benzenesulfonamide-carboxamide derivatives revealed that substituents influence antimicrobial and anti-inflammatory activities. nih.gov While a comprehensive SAR was established, it was noted that the electronic nature (electron-donating or -withdrawing) of the substituents on the benzene (B151609) ring played a significant role in the observed biological effects. nih.gov Similarly, for sulfonamide derivatives targeting cholinesterases, the substitution on the benzenesulfonamide ring was a critical factor in their inhibitory potential. who.int

The following table summarizes the impact of substituents on the inhibitory activity of benzenesulfonamide analogues against the Keap1-Nrf2 PPI, illustrating the principles discussed.

Compound ID Core Moiety Substituent IC50 (µM)
7aPhenylPhenyl3.47
7pBenzyl4-Methyl>50% inhib at 5 µM
7iBenzyl4-Fluorobenzyl, Methoxy groups0.91
7vBenzyl4-Fluorobenzyl, Methyl groups0.45
12a/bPhenylExtra Methoxy groupDrop in potency
12dNaphthaleneO-linked Naphthalene0.0645
Data sourced from research on Keap1-Nrf2 PPI inhibitors, highlighting the sensitivity of the target to substituent changes on the aromatic ring. nih.gov

Influence of Piperidine (B6355638) Ring Modifications and Substitutions on Target Affinity and Functional Selectivity

The piperidine ring in N-piperidin-4-ylbenzenesulfonamide is more than a simple linker; it provides a three-dimensional scaffold that orients the benzenesulfonamide group and can be modified to fine-tune pharmacological properties. Substitutions on the piperidine nitrogen are a common strategy to modulate activity.

In the development of novel bactericides, a series of sulfonamide derivatives containing a piperidine moiety were synthesized. mdpi.com The structure-activity relationship analysis indicated that the synergistic effects of the benzenesulfonamide skeleton and a suitable alkyl chain on the piperidine nitrogen were essential for antibacterial activity. mdpi.com Specifically, attaching a butyl chain (Compound C4) resulted in outstanding inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com

Similarly, in the design of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring system with a piperidine ring was well-tolerated for maintaining DAT affinity. nih.gov These piperidine analogues also demonstrated improved metabolic stability in rat liver microsomes, a crucial drug-like property. nih.gov

Furthermore, research on dual-target ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors showed that the piperidine ring was a critical structural element. nih.gov A direct comparison between a piperazine-containing compound and its piperidine analogue revealed a dramatic increase in affinity for the σ1R (Ki = 1531 nM for piperazine vs. 3.64 nM for piperidine) while largely maintaining high affinity for the H3R. nih.gov This underscores the piperidine ring's role in conferring target selectivity. Modifications to the piperidine N-substituents in other chemical series have even been shown to switch the ligand's functional effect from agonist to antagonist. nih.gov

The table below illustrates how modifications to the piperidine moiety can impact biological activity.

Compound ID Core Moiety Modification Target EC50 / Ki
C12-(trifluoromethyl)benzenesulfonamideN-methyl on piperidineXoo13.25 µg/mL
C42-(trifluoromethyl)benzenesulfonamideN-butyl on piperidineXoo2.02 µg/mL
C62-(trifluoromethyl)benzenesulfonamideN-hexyl on piperidineXoo4.39 µg/mL
4PhenylpropoxyPiperazine coreσ1R1531 nM
5PhenylpropoxyPiperidine coreσ1R3.64 nM
Data compiled from studies on bactericides mdpi.com and dual H3/σ1R ligands, nih.gov showing the influence of N-alkylation and the core heterocyclic ring on activity.

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

The three-dimensional structure of this compound derivatives is paramount to their biological function. The piperidine ring typically adopts a chair conformation, allowing substituents at the 4-position (the benzenesulfonamide group) to exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other can be influenced by other substitutions on the ring and by the chemical environment. nih.gov

For 4-substituted piperidines, the relative energies of the conformers are often similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can significantly alter this balance, especially for polar substituents. nih.gov Upon protonation, a stabilization of the axial conformer is often observed due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this stabilization can be strong enough to reverse the conformational preference, making the axial form the more favored one. nih.gov

The introduction of stereocenters, for example by substitution on the piperidine ring or on a side chain, adds another layer of complexity. The absolute configuration (R or S) at these centers can drastically affect binding affinity and efficacy. For instance, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide was identified as the first selective 5-HT7 receptor antagonist, highlighting the importance of stereochemistry for its specific biological profile. nih.gov Understanding these conformational and stereochemical preferences is crucial for designing ligands that fit optimally into their target binding sites.

Pharmacophore Modeling and Rational Design of this compound-based Ligands

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound class, a pharmacophore model would typically include features such as a hydrogen bond acceptor/donor (sulfonamide oxygens and NH), a hydrophobic aromatic region (benzene ring), and a basic nitrogen (piperidine).

The process often begins by analyzing the SAR of a series of active compounds to deduce which features are critical. nih.gov For example, the discovery that modifications to piperidine N-substituents could yield both agonists and antagonists for the nociceptin (B549756) receptor provides crucial insights for developing distinct pharmacophores for each action. nih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required features. nih.gov This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov The insights gained from SAR studies, such as the observation that a halogen substituent on a phenyl ring attached to a piperazine (a related scaffold) was essential for inhibitory effects on equilibrative nucleoside transporters (ENTs), can be directly translated into pharmacophoric constraints for virtual screening. frontiersin.org

Bioisosteric Replacement Strategies in Lead Optimization of this compound Series

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by swapping one functional group for another with similar physical or chemical properties. nih.gov This technique is widely applied to the this compound scaffold.

One common application is the replacement of the phenyl ring of the benzenesulfonamide moiety. nih.gov While the benzene ring is a prevalent scaffold, it can contribute to poor physicochemical properties. nih.gov Replacing it with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, saturated rings can modulate properties like metabolic stability, solubility, and target selectivity. nih.gov Such replacements can lead to enhanced potency and reduced off-target effects, including inhibition of cytochrome P450 enzymes. nih.gov

The piperidine ring itself is also a subject of bioisosteric replacement. As seen in studies of DAT inhibitors, swapping a piperazine for a piperidine ring was a key modification that improved metabolic stability while retaining affinity. nih.gov In another example, replacing the nitrogen atom of a piperazine with a C-F group created a piperidine derivative that was an effective mimic, based on the electron density of fluorine mimicking the nitrogen lone pair, which led to much higher absorption in rats. blumberginstitute.org These examples show that both the core scaffold and its substituents can be optimized using bioisosteric principles. nih.gov

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties of this compound Analogues

The ultimate goal of modifying the this compound scaffold is to develop lead compounds with a balanced profile of high potency, selectivity against related targets, and favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Several strategies are employed to achieve this:

Structure-Based and Ligand-Based Design: As discussed, using pharmacophore models and SAR data allows for the rational design of more potent analogues. nih.govnih.gov If the target structure is known, molecular docking can predict binding modes and guide modifications to enhance interactions.

Improving Metabolic Stability: A significant challenge in drug development is metabolic instability. Modifications can be made to block sites of metabolism. For example, replacing a metabolically labile piperazine with a more stable piperidine ring proved effective in improving the stability of DAT inhibitors. nih.gov Another common strategy is the introduction of fluorine atoms at positions susceptible to oxidative metabolism.

Optimizing Physicochemical Properties: Properties like solubility and membrane permeability are critical for oral bioavailability. Bioisosteric replacement of lipophilic phenyl rings with more polar heterocyclic systems can reduce lipophilicity and improve solubility. nih.gov For instance, developing analogues of Nav1.7 inhibitors with improved membrane permeability led to increased exposure in the target tissue (dorsal root ganglion). nih.gov

Scaffold Hopping: This advanced strategy involves replacing the entire this compound core with a structurally different scaffold that maintains the key pharmacophoric features. nih.gov This can lead to novel chemical series with completely different intellectual property, physical properties, and synthetic accessibility. nih.gov

Through the iterative application of these strategies, medicinal chemists can systematically refine this compound analogues, transforming a basic chemical scaffold into highly optimized drug candidates.

Preclinical Pharmacological and Toxicological Investigations of N Piperidin 4 Ylbenzenesulfonamide Derivatives

In Vitro Pharmacological Characterization

The initial stages of drug discovery for N-piperidin-4-ylbenzenesulfonamide derivatives involve a series of in vitro assays to determine their pharmacological profile. These tests are crucial for identifying the mechanisms of action, potency, and cellular effects of these compounds.

Derivatives of benzenesulfonamide (B165840) bearing a piperidine (B6355638) moiety have been evaluated for their ability to inhibit various enzymes. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined for several related compounds against different enzymatic targets.

For instance, a series of novel benzene (B151609) sulfonamide-piperazine hybrid compounds were tested for their inhibitory potential against several enzymes. nih.gov While these compounds feature a piperazine (B1678402) ring instead of piperidine, they share the core benzenesulfonamide structure. The results indicated moderate to good inhibitory activity against multiple enzymes, with the exception of α-amylase. nih.gov Notably, piperidine derivatives have also been specifically designed and synthesized for their dual-action potential in inhibiting acetylcholinesterase (AChE) and the aggregation of beta-amyloid peptides, which are key targets in Alzheimer's disease therapeutics. researchgate.net

In other studies, sulfonamide derivatives containing a piperidine moiety have shown potent antibacterial activity by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov One such derivative, designated as compound C4, exhibited an outstanding half-maximal effective concentration (EC50) of 2.02 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), significantly better than commercial agents. nih.gov

Table 1: Enzyme Inhibition Data for Benzenesulfonamide Derivatives
Compound ClassTarget EnzymeReported Activity (IC50/EC50)Reference
Benzenesulfonamide-piperazine hybrid (Compound 5)Acetylcholinesterase (AChE)1.003 mM nih.gov
Benzenesulfonamide-piperazine hybrid (Compounds 2 & 5)Butyrylcholinesterase (BChE)1.008 mM nih.gov
Benzenesulfonamide-piperazine hybrid (Compound 4)Tyrosinase1.19 mM nih.gov
Benzenesulfonamide-piperazine hybrid (Compound 3)α-Glucosidase1.000 mM nih.gov
Sulfonamide-piperidine derivative (Compound C4)Dihydropteroate Synthase (Xoo)2.02 µg/mL (EC50) nih.gov

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A study focused on the synthesis and biological evaluation of arylalkyl/arylalkylsulfonyl piperidine-based derivatives as ligands for sigma (σ) receptors found that several halogen-substituted sulfonamides displayed relatively high affinity for the σ1 receptor and low affinity for the σ2 receptor. nih.gov

One specific derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was identified as a highly selective σ1 ligand. nih.gov This compound demonstrated a high affinity for the σ1 receptor with a Ki value of 0.96 ± 0.05 nM and a significantly lower affinity for the σ2 receptor, with a Ki of 91.8 ± 8.1 nM, resulting in a 96-fold selectivity ratio. nih.gov The length of the carbon chain connecting the piperidine ring and the sulfonyl group was found to be a critical determinant of binding affinity. nih.gov

Table 2: Receptor Binding Affinity of a Piperidine Benzenesulfonamide Derivative
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (σ1/σ2)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-1 (σ1)0.96 ± 0.05 nM96-fold nih.gov
Sigma-2 (σ2)91.8 ± 8.1 nM

To understand the effects of these compounds at a cellular level, various cell-based assays are employed. These assays can reveal impacts on cell viability, growth, and programmed cell death (apoptosis).

This compound derivatives have shown notable activity in different cellular contexts. For instance, certain derivatives have demonstrated anticancer properties. mdpi.com In a study evaluating antitumor activity against HepG2 liver cancer cells, a derivative known as Compound 47 exhibited a potent IC50 value of 0.25 μM. mdpi.com Further mechanistic investigation revealed that this compound induced cell cycle arrest through a p53/p21-dependent pathway by boosting the expression of these tumor suppressor proteins. mdpi.com

In Vivo Efficacy Studies in Disease Models

Assessment of Analgesic and Anti-inflammatory Properties in vivo

The potential of this compound derivatives as analgesic and anti-inflammatory agents has been explored in various in vivo models. These studies often focus on the compounds' interactions with biological targets known to mediate pain and inflammation.

Piperidine derivatives, in general, are recognized for their analgesic properties, which are thought to stem from their ability to interfere with prostaglandin (B15479496) signaling pathways. nih.gov For instance, certain piperidin-4-one derivatives have demonstrated significant analgesic and anti-inflammatory activities in mice, with some compounds showing efficacy comparable to the standard drug diclofenac (B195802) sodium. researchgate.net Similarly, a series of novel piperazinyl derivatives, a related class of compounds, have shown anti-hyperalgesic, anti-allodynic, and anti-inflammatory effects in models of neuropathic pain. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the modulation of opioid receptors. nih.govnih.gov

Efficacy Studies in Cancer and Infectious Disease Animal Models

The therapeutic applications of this compound derivatives have been investigated in preclinical models of cancer and infectious diseases.

In oncology, research has focused on the development of these derivatives as inhibitors of specific enzymes that play a crucial role in tumor growth and survival. For example, some sulfonamide derivatives have been evaluated for their antitumor activity against liver cancer cells, with certain compounds inducing cell cycle arrest through a p53/p21-dependent pathway. One study on novel N-(piperidine-4-yl)benzamide derivatives identified a compound that exhibited potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 μM. nih.gov Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated the ability to inhibit the growth of triple-negative breast cancer and melanoma cell spheroids. mdpi.com

In the context of infectious diseases, sulfonamide derivatives containing a piperidine moiety have shown promise as antibacterial agents. mdpi.comnih.govresearchgate.net These compounds can interfere with essential microbial metabolic processes, such as folate synthesis. In one study, a novel series of sulfanilamide (B372717) derivatives with a piperidine fragment displayed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com A lead compound from this series, C4, exhibited an outstanding EC50 value of 2.02 µg/mL against Xoo and was found to interact with dihydropteroate synthase and damage the bacterial cell membrane. mdpi.comnih.govresearchgate.net

ADME-Related Research and Metabolic Stability Assessments

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical for their development as therapeutic agents. nih.gov

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

The metabolic stability of drug candidates is a key parameter evaluated early in the drug discovery process to predict their in vivo behavior. springernature.comdergipark.org.tr These studies are often conducted using in vitro systems such as liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. springernature.comdergipark.org.tr

For this compound derivatives, metabolic stability has been assessed in liver microsomes from various species, including rats, mice, and humans. researchgate.net For example, a specific dipeptidyl peptidase IV and carbonic anhydrase inhibitor showed modest stability in mouse and rat microsomes but very high stability in human liver microsomes. researchgate.net In another study, piperidine analogues of a series of amines demonstrated improved metabolic stability in rat liver microsomes compared to their predecessors. nih.gov The goal of these studies is to rank compounds and reduce the likelihood of failure in later development stages due to pharmacokinetic issues. springernature.com

Table 1: Representative Metabolic Stability Data for this compound Derivatives

Compound ClassTest SystemKey Findings
Dipeptidyl peptidase IV and carbonic anhydrase inhibitorMouse, Rat, and Human Liver MicrosomesModest stability in mouse and rat microsomes, high stability in human liver microsomes. researchgate.net
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesRat Liver MicrosomesPiperidine analogues showed improved metabolic stability. nih.gov
Hydrazone-sulfonate derivativeRat Liver MicrosomesFound to be stable in the microsomal environment with a half-life over 60 minutes. dergipark.org.tr

Preclinical Pharmacokinetic Profiling in Relevant Species

Preclinical pharmacokinetic (PK) studies are performed to understand the fate of a drug in a living organism. mdpi.com These studies, typically conducted in animal models, provide essential information on a compound's bioavailability, clearance, and half-life.

For a series of novel benzenesulfonamide perforin (B1180081) inhibitors, murine pharmacokinetic studies were conducted to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.govnih.gov All tested compounds showed high plasma protein binding (>99%) and demonstrated in vivo activity. nih.govnih.gov The establishment of a strong PK/PD correlation is crucial for guiding dosing strategies in further studies to maximize efficacy. nih.govnih.gov

Evaluation of Cytochrome P450 Inhibition and Potential Drug-Drug Interactions

A critical aspect of preclinical safety assessment is to evaluate the potential of a drug candidate to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. nih.govbiomolther.org

This compound derivatives are typically screened for their inhibitory effects against major human CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov For instance, in the metabolism of the piperidine-type phenothiazine (B1677639) thioridazine, CYP1A2 and CYP3A4 were identified as the main enzymes responsible for certain metabolic pathways, while CYP2D6 was key for others. nih.gov Understanding which CYP enzymes metabolize a drug is vital for predicting and avoiding undesirable drug interactions in clinical settings. nih.gov Some studies have also investigated the activation of CYP enzymes, such as the stimulation of CYP3A4-mediated diclofenac metabolism by quinidine. researchgate.net

Table 2: Cytochrome P450 Isoforms and their Interaction with Piperidine-containing Compounds

CYP IsoformInteraction with Piperidine-containing CompoundsReference
CYP1A2Main enzyme for 5-sulfoxidation and N-demethylation of thioridazine. nih.gov
CYP2D6Basic enzyme for mono-2- and di-2-sulfoxidation of thioridazine. nih.gov
CYP3A4Main enzyme for 5-sulfoxidation and N-demethylation of thioridazine; contributes to mono-2-sulfoxidation. nih.gov
CYP2C19Insignificant contribution to the N-demethylation of thioridazine. nih.gov

Investigation of GSH Adduct Formation and Idiosyncratic Drug Toxicity

The formation of reactive metabolites that can bind to cellular components is a potential mechanism for idiosyncratic drug toxicity. The trapping of these reactive species with glutathione (B108866) (GSH) to form GSH adducts is a common method to assess this risk. nih.govarxiv.org

Studies have investigated the formation of GSH adducts for various chemical series to mitigate the potential for drug-induced liver injury. nih.gov For example, in a series of tricyclic diazepine-based inhibitors, significant GSH-adduct formation was observed in both rat and human liver microsomes. nih.gov In another study, the formation of thiazoline (B8809763) derivatives from certain nitrile-containing compounds in human liver microsomes was found to proceed through the formation of GSH adducts. issx.org The propensity for GSH adduct formation was found to correlate with the electrophilicity of the parent compound. issx.org Investigations into the Michael adducts of sulfonamide chalcones have also been conducted to understand their biological targets. nih.gov

Preclinical Toxicology and Safety Evaluation

The preclinical safety assessment of novel chemical entities is a critical step in the drug development process. For this compound derivatives, this evaluation encompasses a range of in vitro and in vivo studies designed to identify potential toxicities before clinical trials. These investigations focus on understanding the cytotoxic, acute systemic, and target organ-specific toxicities of these compounds.

In Vitro Cytotoxicity Assessments (e.g., CC50 Values)

In vitro cytotoxicity assays are fundamental in early-stage preclinical evaluation, providing initial data on the potential for a compound to cause cell death. These assays are used to determine the concentration of a substance that results in 50% cell death (CC50) in a given cell line.

Research into a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide derivatives has provided specific cytotoxicity data. In one study, the cytotoxicity of three derivatives, YM-1, YM-2, and YM-3, was evaluated against both a cancerous cell line (MG-U87) and a healthy cell line (HEK-293) using the MTT assay. The results indicated that these derivatives exhibited dose-dependent cytotoxicity. Notably, compound YM-1 showed an IC50 of 1.154 ± 0.317 μM against healthy HEK-293 cells, which was considered less toxic than the positive control at a specific concentration. nih.gov

Similarly, studies on other structurally related sulfonamide derivatives have been conducted. For instance, certain acridine/sulfonamide hybrids were assessed for their cytotoxicity against the normal human liver cell line THLE-2. Compounds 7c and 8b from this series displayed IC50 values of 104 µM and 55.5 µM, respectively. nih.gov Another investigation on N-(piperidine-4-yl)benzamide derivatives identified a compound with potent activity against the HepG2 liver cancer cell line, showing an IC50 value of 0.25 μM. nih.gov

While not all of these are this compound derivatives, the data from these related structures are valuable for understanding the potential cytotoxic profiles and for guiding the design of safer analogues within this chemical space.

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide and Piperidine Derivatives

Compound/Derivative ClassCell LineAssayEndpointValueReference
4-((3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]isoxazole-5-yl)amino)benzenesulfonamide (YM-1)HEK-293 (Healthy)MTTIC501.154 ± 0.317 μM nih.gov
Acridine/Sulfonamide Hybrid (7c)THLE-2 (Normal)Not SpecifiedIC50104 µM nih.gov
Acridine/Sulfonamide Hybrid (8b)THLE-2 (Normal)Not SpecifiedIC5055.5 µM nih.gov
N-(piperidine-4-yl)benzamide derivative (Compound 47)HepG2 (Cancer)Not SpecifiedIC500.25 µM nih.gov

In Vivo Acute Toxicity Studies

In vivo acute toxicity studies are performed to determine the effects of a single, high dose of a substance. A key parameter derived from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Studies on other sulfonamide derivatives, such as N,N-diethyl benzene sulfonamide, have been conducted in rats to assess prenatal toxicity, indicating that the toxicological properties of this class of compounds are of interest to researchers. nih.gov The acute toxic class method, an alternative to the traditional LD50 test, is now often used and requires fewer animals to estimate acute toxicity. science.gov

Without specific studies on this compound derivatives, it is difficult to predict their exact acute toxicity profile. However, the known toxicities of the sulfonamide and piperidine moieties suggest that these derivatives would warrant careful evaluation in acute toxicity studies.

Assessment of Hepatotoxicity and Neurotoxicity

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to chemically-induced injury. The sulfonamide class of drugs is well-known for causing idiosyncratic hepatotoxicity. nih.gov This liver injury can present with a range of symptoms, often appearing within one to three weeks of starting therapy and can be accompanied by signs of a hypersensitivity reaction, such as fever and rash. nih.gov The pattern of liver damage can be hepatocellular, cholestatic, or mixed. nih.gov In severe cases, sulfonamide-induced hepatotoxicity can lead to acute liver failure. nih.gov

While these findings relate to the broader class of sulfonamides, specific preclinical studies on the hepatotoxicity of this compound derivatives are not widely reported. Research on certain piperazine derivatives has shown that they can up-regulate key enzymes involved in cholesterol biosynthesis in rat hepatocytes, which may increase the risk of phospholipidosis and steatosis. nih.gov Given the known hepatotoxic potential of sulfonamides, a thorough evaluation of liver function and histopathology would be a critical component of the preclinical safety assessment for any new this compound derivative.

Neurotoxicity

Assessment of neurotoxicity is crucial to identify any adverse effects on the central or peripheral nervous system. For the this compound scaffold, both the sulfonamide and piperidine components have been associated with neurological effects.

High concentrations of piperidine have been shown to cause central nervous system (CNS) toxicity in animal studies. nih.gov Signs of piperidine-induced neurotoxicity can include tremors, salivation, and convulsions. nih.gov Conversely, some piperazine derivatives have been investigated for their potential neuroprotective effects. For example, one study showed that a piperazine derivative could ameliorate aluminum-induced neurotoxicity in rats by reducing acetylcholinesterase activity and oxidative stress. nih.gov

The sulfonamide moiety is also associated with rare neurological side effects, such as confusion and ataxia. nih.gov The potential for this compound derivatives to induce neurotoxicity would need to be carefully evaluated in preclinical models, looking for behavioral changes as well as histopathological evidence of neural damage.

Advanced Research Methodologies and Future Directions in N Piperidin 4 Ylbenzenesulfonamide Research

Computational Chemistry and Molecular Modeling Applications

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of molecules, thereby guiding synthesis and experimental testing. For N-piperidin-4-ylbenzenesulfonamide and its analogues, these in silico methods are crucial for elucidating their interactions with biological targets and predicting their metabolic fate.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a ligand's activity. For derivatives of this compound, docking studies have been employed to predict their binding modes within the active sites of various protein targets.

For instance, research into novel benzenesulfonamides as potential anti-diabetic agents has utilized molecular docking to simulate interactions with insulin-inhibiting protein receptors. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Computational studies on other piperidine-based compounds have successfully used docking to investigate binding to targets like the sigma 1 receptor (S1R), often followed by molecular dynamics simulations to confirm the stability of the predicted binding pose and identify the crucial amino acid residues involved in the interaction. rsc.org Software like AutoDock is commonly used for these predictions. The primary goal is to explain the chemistry of these drugs and their biological activity by predicting interactions between the drug molecules and their target proteins. researchgate.net

Table 1: Example of Molecular Docking Simulation Data for Benzenesulfonamide (B165840) Derivatives

This table illustrates typical data generated from molecular docking studies, showing the binding affinity of different compounds to a target protein. Lower binding affinity values (more negative) indicate a stronger, more favorable interaction.

Compound NameTarget ProteinBinding Affinity (kcal/mol)Interacting Residues (Example)
3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (B147674) (MMOPEP)Insulin (B600854) Inhibiting Protein (7m17)-6.9(Not specified in source)
3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP)Insulin Inhibiting Protein (7m17)-6.6(Not specified in source)
3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP)Insulin Inhibiting Protein (7m17)-6.7(Not specified in source)
Data derived from a study on related benzenesulfonamide derivatives, demonstrating the application of the methodology. researchgate.net

Before a drug candidate can be successful, its metabolic profile must be understood. In silico tools play a critical role in predicting how a compound like this compound might be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. These predictive models can identify which parts of the molecule are most susceptible to metabolic reactions such as oxidation, hydrolysis, or conjugation.

These predictions help researchers anticipate the results of in vitro metabolic stability assays, where the compound is incubated with liver microsomes. By identifying potential metabolites early in the discovery process, chemists can modify the compound's structure to improve its metabolic stability and pharmacokinetic profile, a key step in developing a viable drug.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds.

The foundation for QSAR lies in calculating molecular descriptors that quantify various physicochemical properties of the molecules. Techniques like Density Functional Theory (DFT) are used to calculate properties such as the molecule's electronic structure, frontier molecular orbital (FMO) energies, ionization potential, and other reactivity descriptors. researchgate.net These descriptors are then correlated with experimental activity data to build a predictive model. For the this compound family, QSAR can guide the rational design of new derivatives with enhanced potency and selectivity for a specific biological target.

Development of this compound-based Probes for Chemical Biology

While no specific this compound-based chemical probes are widely reported, the scaffold represents a promising starting point for their development. Chemical probes are powerful tools designed to interact with a specific protein target in a complex biological system, allowing researchers to study the target's function.

To develop a probe, the this compound structure could be modified by incorporating a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling. Such a probe could be used to visualize the subcellular localization of its target protein, identify new binding partners, or validate its mechanism of action in living cells. This represents a significant future direction for understanding the fundamental biology of the targets modulated by this class of compounds.

Novel Therapeutic Applications and Drug Repurposing Strategies

The this compound core is found in molecules investigated for a wide array of diseases, highlighting its versatility and potential for drug repurposing. The piperidine (B6355638) moiety is a common feature in many pharmacologically active compounds, known for properties ranging from anticancer to antiviral. nih.gov The sulfonamide group is also a well-established pharmacophore, crucial for the activity of many enzyme inhibitors.

Derivatives have shown potential across several therapeutic areas:

Oncology: Certain 2,4-dianilinopyrimidine derivatives incorporating the this compound moiety have been developed as IKK inhibitors. google.com Since NF-κB is constitutively active in many cancer cell lines, its inhibition can block tumor growth and induce apoptosis, making these compounds candidates for treating leukemia and solid tumors. google.com

Bone Disorders: Diarylsulfone sulfonamides are being investigated as modulators of secreted frizzled related protein-1 (SFRP-1). google.co.zm By modulating this protein, these compounds could be used to regulate bone formation and treat bone resorption disorders like osteoporosis. google.co.zm

Metabolic Diseases: Research has pointed to benzenesulfonamide derivatives as potential anti-diabetic agents by inhibiting specific protein receptors to stimulate insulin release. researchgate.net

Infectious Diseases: The scaffold has been explored for its antimicrobial properties. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial folate synthesis pathways, which are essential for bacterial replication.

Enzyme Inhibition: Benzenesulfonamide derivatives containing a piperidinyl linker have been identified as potent inhibitors of carbonic anhydrases (CAs), specifically isoforms like CA IX and XII which are involved in tumor progression. nih.gov

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaBiological Target/MechanismPotential Indication
OncologyIKK / NF-κB Pathway InhibitionLeukemia, Solid Tumors google.com
Bone DisordersSecreted Frizzled Related Protein-1 (SFRP-1) ModulationOsteoporosis google.co.zm
Metabolic DiseaseInsulin Inhibiting Protein Receptor InhibitionDiabetes researchgate.net
Infectious DiseaseInhibition of Bacterial Folate SynthesisBacterial Infections
OncologyCarbonic Anhydrase (CA) IX/XII InhibitionCancer nih.govnih.gov
Neurological/PainCalcium Channel Inhibition(Not specified in source)

Challenges and Opportunities in the Translational Development of this compound-based Therapeutics

Despite the promise of this chemical class, several challenges must be overcome for successful translational development.

Synthetic Efficiency: One of the primary challenges lies in the synthesis of these compounds. Researchers have reported issues with reaction conditions leading to low yields or the formation of impurities that are difficult to separate. nih.gov There is a recognized need for greener, more economical, and higher-yielding synthetic methods to make large-scale production feasible. mdpi.com

Selectivity and Off-Target Effects: As with many kinase inhibitors and other targeted therapies, achieving high selectivity for the desired biological target over other related proteins is a significant hurdle. Off-target effects can lead to unforeseen toxicities, complicating clinical development.

Mechanism of Action: For some applications, the precise molecular mechanism of action is still under investigation. A clear understanding of how these compounds exert their effects at a molecular level is crucial for rational drug design and patient selection.

Conversely, these challenges present significant opportunities. The development of novel, efficient, and environmentally friendly synthetic routes is an active area of research that could unlock the full potential of this scaffold. mdpi.com The versatility of the this compound core provides a major opportunity for drug repurposing, where its activity against different targets could lead to treatments for a wide range of unrelated diseases. Furthermore, the application of advanced computational methods will continue to accelerate the optimization process, enabling the design of next-generation derivatives with improved potency, selectivity, and drug-like properties.

Future Research Perspectives and Emerging Trends in Sulfonamide and Piperidine Medicinal Chemistry

The fields of sulfonamide and piperidine medicinal chemistry are continuously evolving, driven by the need for more effective and selective therapeutic agents. ajchem-b.comajchem-b.comresearchgate.net These two moieties, both present in this compound, are at the forefront of research aimed at a wide array of diseases. ajchem-b.comajchem-b.comresearchgate.net Future research is poised to build upon the existing knowledge of these scaffolds, exploring new therapeutic applications and refining synthetic methodologies.

Emerging trends suggest a significant focus on the development of sulfonamide derivatives as targeted therapies. nih.gov While historically recognized for their antimicrobial properties, recent research has expanded their scope to include anticancer, anti-inflammatory, and antiviral applications. ajchem-b.comajchem-b.comnih.gov The ability of the sulfonamide group to act as a versatile pharmacophore, capable of forming stable metal-based compounds, opens up new avenues in bioinorganic chemistry to combat drug resistance. tandfonline.com Future perspectives in this area include the rational design of sulfonamides as inhibitors of specific enzymes, such as carbonic anhydrases, which are implicated in conditions like cancer and glaucoma. ajchem-b.comajchem-b.comnih.gov The development of novel synthetic techniques, including transition-metal-free reactions and one-pot syntheses, is expected to enhance the efficiency and safety of producing new sulfonamide-based drug candidates. researchgate.net

Similarly, the piperidine ring is a privileged scaffold in modern drug discovery, recognized for its presence in numerous pharmaceuticals and natural alkaloids. mdpi.comnih.gov Current and future research is focused on developing novel and efficient synthetic routes to create complex, three-dimensional piperidine structures. news-medical.net A notable trend is the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling, which simplifies the synthesis of highly substituted piperidines. news-medical.net This streamlined approach is expected to accelerate the discovery of new drugs by providing faster access to a diverse range of molecular architectures. news-medical.net The pharmacological applications of piperidine derivatives are also expanding, with significant research into their potential as anticancer agents, neurokinin receptor antagonists, and treatments for neurodegenerative diseases like Alzheimer's. news-medical.netnih.govajchem-a.com The versatility of the piperidine moiety allows it to act both as a key part of a pharmacophore that interacts with biological targets and as a structural component to achieve desired physicochemical properties in a drug molecule. mdpi.com

For a hybrid molecule like this compound, which contains both a sulfonamide and a piperidine group, these future trends are particularly relevant. Research may focus on leveraging the synergistic effects of these two moieties to develop highly potent and selective inhibitors for specific biological targets. For instance, the sulfonamide portion could be optimized for enzyme binding, while the piperidine ring is modified to enhance cell permeability, target residence time, or interaction with secondary binding pockets. The development of new derivatives of this compound could lead to novel therapeutics for a range of conditions, from neuropathic pain to various cancers and viral infections.

Q & A

What are the optimal synthetic routes for N-piperidin-4-ylbenzenesulfonamide, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of this compound derivatives often involves multi-step reactions, including coupling and sulfonylation. Key methods include:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions are effective for introducing aryl or heteroaryl groups to the piperidine core. For example, coupling brominated intermediates with boronic acids under inert atmospheres (e.g., N₂) at 80–100°C in solvents like toluene or DMF .
  • Sulfonylation : Reacting piperidine derivatives with sulfonyl chlorides in the presence of bases (e.g., triethylamine) in dichloromethane or THF at 0–25°C .
    Optimization Tips :
    • Use high-purity reagents to minimize side reactions.
    • Monitor reaction progress via TLC or HPLC.
    • Adjust solvent polarity to enhance solubility of intermediates.

How can structural characterization of this compound derivatives be systematically performed?

Basic Research Question
A combination of analytical techniques is critical:

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • NMR spectroscopy : Use 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing piperidine ring conformers .
  • Mass spectrometry (HRMS) : Validate molecular weights and fragmentation patterns .
    Advanced Tip : Pair crystallography with computational geometry optimization (e.g., DFT) to validate experimental data .

What strategies are effective for evaluating the biological activity of this compound derivatives?

Advanced Research Question
Focus on target-specific assays and structure-activity relationship (SAR) studies:

  • Enzyme inhibition assays : Test derivatives against carbonic anhydrase isoforms (e.g., hCA I, II) using stopped-flow CO₂ hydration assays. IC₅₀ values can guide SAR .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., zinc-containing enzymes) and prioritize derivatives for synthesis .
  • Cellular assays : Assess cytotoxicity (e.g., MTT assay) and membrane permeability (e.g., Caco-2 models) to evaluate therapeutic potential .

How can researchers resolve contradictions in spectroscopic or crystallographic data for sulfonamide derivatives?

Advanced Research Question
Data discrepancies often arise from conformational flexibility or polymorphism:

  • Multi-technique validation : Cross-check NMR findings with IR (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and X-ray data .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes in piperidine rings .
  • Powder XRD : Identify polymorphic forms affecting solubility and bioactivity .

What methodologies are recommended for improving the aqueous solubility of this compound derivatives?

Advanced Research Question
Address poor solubility through structural and formulation modifications:

  • Salt formation : Convert sulfonamide to sodium or hydrochloride salts (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
  • Co-solvent systems : Use DMSO-water or PEG-based solvents for in vitro assays .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance bioavailability .

How can computational chemistry aid in the design of this compound-based inhibitors?

Advanced Research Question
Leverage in silico tools for rational drug design:

  • Molecular dynamics (MD) simulations : Study binding stability over time (e.g., 100 ns trajectories) to identify key residues in enzyme-inhibitor complexes .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to predict new analogs .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties early in development .

What are the key considerations for stability testing of this compound derivatives under storage conditions?

Basic Research Question
Stability depends on functional groups and storage protocols:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures .
  • Photostability : Store light-sensitive compounds in amber vials at -20°C .
  • Hygroscopicity : Use desiccants for derivatives prone to moisture absorption (e.g., hydrochloride salts) .

How can researchers validate the selectivity of sulfonamide derivatives for specific enzyme isoforms?

Advanced Research Question
Employ isoform-specific assays and structural analysis:

  • Kinetic studies : Compare KiK_i values across isoforms (e.g., hCA I vs. hCA II) using fluorogenic substrates .
  • Crystallography : Resolve inhibitor-enzyme complexes to identify isoform-specific binding interactions (e.g., differences in active-site loops) .
  • CRISPR knockout models : Use cell lines lacking specific isoforms to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.